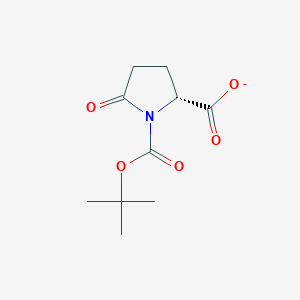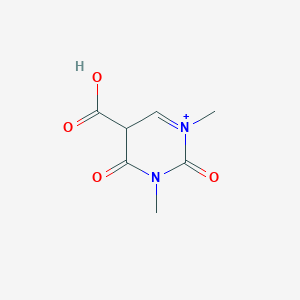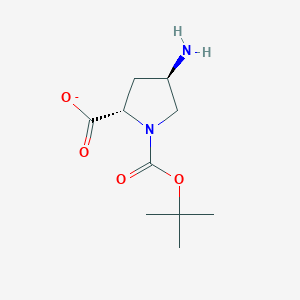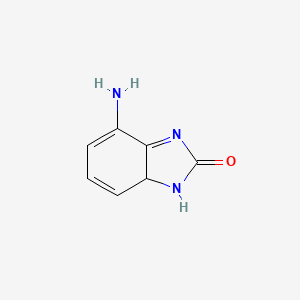
pan-KRAS-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pan-KRAS-IN-10 is a compound designed to inhibit the activity of the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . KRAS mutations are found in a significant percentage of human tumors, making it a critical target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-10 involves multiple steps, including the formation of key intermediates through various organic reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. general methods involve the use of small molecule inhibitors that target the KRAS protein .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the consistent production of high-purity compounds necessary for clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pan-KRAS-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are typically intermediates that lead to the final active compound, this compound. These intermediates are crucial for the compound’s efficacy and stability .
Wissenschaftliche Forschungsanwendungen
Pan-KRAS-IN-10 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study KRAS protein interactions and signaling pathways.
Biology: Helps in understanding the role of KRAS in cell proliferation and survival.
Medicine: Investigated for its potential as a therapeutic agent in treating KRAS-driven cancers.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Wirkmechanismus
Pan-KRAS-IN-10 exerts its effects by binding to the KRAS protein, inhibiting its activation and subsequent signaling pathways. This inhibition prevents the KRAS protein from promoting cell growth and survival, thereby reducing tumor proliferation . The compound targets multiple steps in the KRAS activation cycle, including nucleotide exchange and effector binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sotorasib: Targets the KRAS G12C mutation specifically.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
BI-2852: A pan-KRAS inhibitor that targets multiple KRAS isoforms
Uniqueness
Pan-KRAS-IN-10 is unique in its ability to inhibit a broader spectrum of KRAS mutations compared to compounds like sotorasib and adagrasib, which are more mutation-specific . This broad-spectrum inhibition makes this compound a versatile tool in cancer therapy .
Eigenschaften
Molekularformel |
C45H57N7O5S |
|---|---|
Molekulargewicht |
808.0 g/mol |
IUPAC-Name |
(2R,3S)-N-[(7S,13S)-20-[5-[3-(dimethylamino)prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C45H57N7O5S/c1-10-51-37-16-15-30-20-31(37)33(41(51)32-19-29(13-11-17-50(7)8)23-46-40(32)28(4)56-9)22-45(5,6)25-57-44(55)34-14-12-18-52(49-34)43(54)35(21-38-47-36(30)24-58-38)48-42(53)39-26(2)27(39)3/h15-16,19-20,23-24,26-28,34-35,39,49H,10,12,14,17-18,21-22,25H2,1-9H3,(H,48,53)/t26-,27+,28-,34-,35-,39?/m0/s1 |
InChI-Schlüssel |
GKQWLLRSRMMAGU-BGVZMYBHSA-N |
Isomerische SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)[C@H](C)OC)(C)C)NC(=O)C7[C@@H]([C@@H]7C)C |
Kanonische SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)C(C)OC)(C)C)NC(=O)C7C(C7C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-](/img/structure/B12361100.png)

![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)


![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)

![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)






